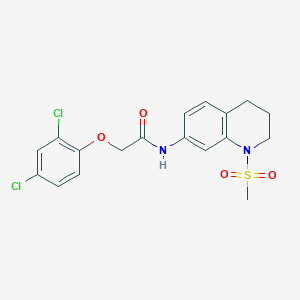

2-(2,4-dichlorophenoxy)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s used widely in agriculture in soybean, corn, sugarcane, and wheat fields, and it turns up in most “weed and feed” products as well as in many lawn treatments .

Synthesis Analysis

The synthesis of 2,4-D or similar compounds typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base .Molecular Structure Analysis

The molecular structure of 2,4-D consists of a two carbon chain (acetic acid) substituted with a dichlorinated phenol .Chemical Reactions Analysis

2,4-D is known to decompose rapidly in water . It’s also incompatible with strong oxidizers and is corrosive to metals .Physical And Chemical Properties Analysis

2,4-D is an odorless white to tan solid that sinks in water . It has a molecular formula of C8H6Cl2O3 .Scientific Research Applications

Herbicide

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common systemic herbicide used in the control of broadleaf weeds . It is the most widely used herbicide in the world, and the third most commonly used in North America . It is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level .

Plant Growth Regulator

2,4-D is an important synthetic auxin, often used in laboratories for plant research and as a supplement in plant cell culture media such as MS medium . It is absorbed through the leaves and is translocated to the meristems of the plant. Uncontrolled, unsustainable growth ensues causing stem curl-over, leaf withering, and eventual plant death .

Antibody Detection

Antibodies that detect 2,4-Dichlorophenoxyacetic acid can be used in several scientific applications, including Immunohistochemistry, ELISA, and Immunocytochemistry . These antibodies are developed in Mouse and Rabbit .

Fluorescence Detection

The compound can be detected through fluorescence resonance energy transfer (FRET) of nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs) . This method allows the rapid and selective visual detection of 2,4-dichlorophenoxyacetic acid (2,4-D) .

Agricultural Use

Herbicides are agrochemicals used to control the growth of undesired weeds, and aim to significantly increase crop productivity . Most herbicides are small molecules that normally do not cause intrinsic toxicities but inhibit specific molecular target sites within critical plant biochemical and/or physiological pathways, which often cause catastrophic and lethal consequences .

Hormone Disruption

A selective herbicide is used to control certain types of weeds, and usually works through some type of hormone disruption . Synthetic auxin is a selective herbicide and serves as one of the most important herbicides to control weed growth in agriculture worldwide .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O4S/c1-27(24,25)22-8-2-3-12-4-6-14(10-16(12)22)21-18(23)11-26-17-7-5-13(19)9-15(17)20/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRQLEUOZWHZGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide](/img/structure/B2770406.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2770408.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2770416.png)

![(2E)-3-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2770418.png)